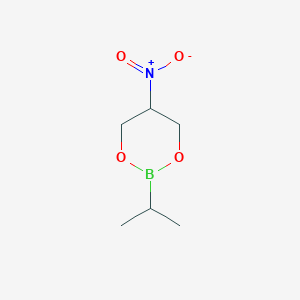
5-(trichloromethyl)-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trichloromethyl)-2H-tetrazole is an organic compound characterized by the presence of a trichloromethyl group attached to a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trichloromethyl)-2H-tetrazole typically involves the reaction of trichloromethyl chloroformate with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under controlled temperature conditions. The process can be summarized as follows:
Reactants: Trichloromethyl chloroformate and sodium azide.
Solvent: Acetonitrile or DMF.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Trichloromethyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazoles.
Wissenschaftliche Forschungsanwendungen
5-(Trichloromethyl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(trichloromethyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and the exertion of specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylpyridine: Used in agrochemical and pharmaceutical industries.
4,6-Bis(trichloromethyl)-1,3,5-triazene: Known for its use in photoacid generation.
Uniqueness: 5-(Trichloromethyl)-2H-tetrazole is unique due to its tetrazole ring structure combined with a trichloromethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
85916-02-5 |
|---|---|
Molekularformel |
C2HCl3N4 |
Molekulargewicht |
187.41 g/mol |
IUPAC-Name |
5-(trichloromethyl)-2H-tetrazole |
InChI |
InChI=1S/C2HCl3N4/c3-2(4,5)1-6-8-9-7-1/h(H,6,7,8,9) |
InChI-Schlüssel |
UHTODGGDSISINL-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NNN=N1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


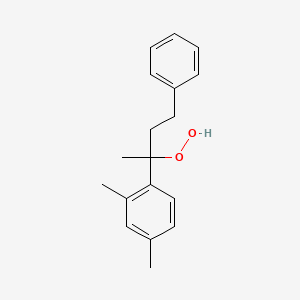
![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
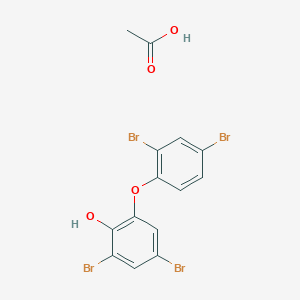
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)

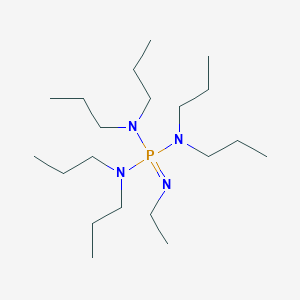
-lambda~2~-stannane](/img/structure/B14417670.png)
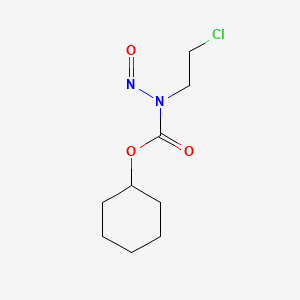
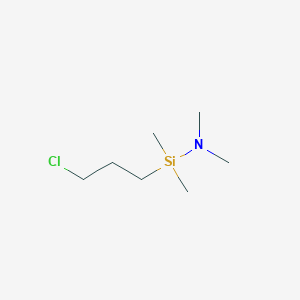
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)
